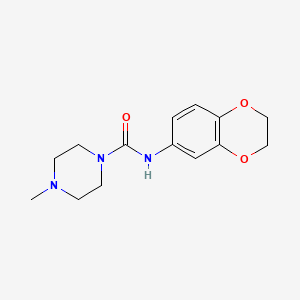

![molecular formula C6H11NO B2535250 1-Azabicyclo[2.2.1]heptan-3-OL CAS No. 138741-10-3](/img/structure/B2535250.png)

1-Azabicyclo[2.2.1]heptan-3-OL

Description

“1-Azabicyclo[2.2.1]heptan-3-OL” is a chemical compound with the molecular formula C6H11NO . It is a type of azabicycloheptane, a class of compounds that contain a bicyclic structure made up of a nitrogen atom and seven carbon atoms .

Synthesis Analysis

The synthesis of “1-Azabicyclo[2.2.1]heptan-3-OL” has been reported in the literature. For instance, an efficient synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol has been described . The synthesis involved the reduction of C (6)-acyl bicyclic tetramic acids with complete diastereoselectivity via catalytic hydrogenation using PtO2 .Molecular Structure Analysis

The molecular structure of “1-Azabicyclo[2.2.1]heptan-3-OL” can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

“1-Azabicyclo[2.2.1]heptan-3-OL” can undergo various chemical reactions. For example, it has been used as a versatile intermediate in the synthesis of 2-deoxy-, 3-deoxy- and - cyclopentyl carbocyclic nucleosides .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Azabicyclo[2.2.1]heptan-3-OL” can be determined using various analytical techniques. For instance, its molecular weight is 155.19 g/mol .Scientific Research Applications

Chemical Research

“1-Azabicyclo[2.2.1]heptan-3-OL” is a unique chemical compound that is used in various chemical research applications . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes

This compound has been used in the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes . This chemistry enables access to heterocycle-functionalized structures that are highly relevant in medicinal chemistry research .

Photocatalytic Minisci Reaction

“1-Azabicyclo[2.2.1]heptan-3-OL” has been used in photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Bioisosterism in Drug Discovery

Bicyclo[3.1.1]heptanes (BCHeps), which can be synthesized from “1-Azabicyclo[2.2.1]heptan-3-OL”, have emerged as new bioisosteres for meta-substituted arenes . This strategy has been shown to improve metabolic stability and lipophilicity compared to the parent arene-containing drug .

Precursor to the Enantiomers of the Carbocyclic Nucleoside Carbovir

This lactam and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir . Carbovir is a potent inhibitor of HIV-1 and based on clinical trials, it could become an alternative to AZT .

Central Core of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which can be synthesized from “1-Azabicyclo[2.2.1]heptan-3-OL”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

properties

IUPAC Name |

1-azabicyclo[2.2.1]heptan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUPTWCEWSUXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1C(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931311 | |

| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.1]heptan-3-OL | |

CAS RN |

142034-92-2, 21473-16-5 | |

| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2535167.png)

![N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2535168.png)

![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)

![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)

![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)

![N-(4-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2535181.png)

![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)